Curcumin-d6

概要

説明

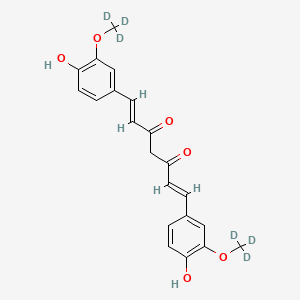

クルクミン-d6は、ウコン(Curcuma longa)の根茎から得られる天然のポリフェノール化合物であるクルクミンの重水素化体です。クルクミンは鮮やかな黄色で知られており、その抗酸化作用、抗炎症作用、抗がん作用について広く研究されています。 重水素化体であるクルクミン-d6は、安定同位体標識により、主に質量分析法によるクルクミンの定量のための内部標準として使用されます .

科学的研究の応用

Curcumin-d6 has a wide range of applications in scientific research:

Chemistry: Used as an internal standard in mass spectrometry for the accurate quantification of curcumin and its metabolites.

Biology: Employed in studies to track the metabolic pathways and bioavailability of curcumin in biological systems.

Medicine: Investigated for its potential therapeutic effects in cancer, inflammation, and neurodegenerative diseases.

Industry: Utilized in the development of curcumin-based pharmaceuticals and nutraceuticals .

作用機序

クルクミン-d6は、いくつかの分子メカニズムを通じてその効果を発揮します。

生化学分析

Biochemical Properties

Curcumin-d6 interacts with various enzymes and proteins, exerting its effects through these interactions. It inhibits nitric oxide (NO) production and reduces inducible nitric oxide synthase (iNOS) activity in LPS-stimulated RAW 264.7 cells . It also inhibits the release of histamine and inflammatory cytokines TNF-α, IL-1β, IL-6, and IL-8 from HMC-1 mast cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In vivo, this compound decreases serum levels of histamine and TNF-α, inhibits histopathological changes of nasal mucosa, and decreases the number of sneezes and nasal rubbing in a mouse model of ovalbumin-induced rhinitis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The β-diketo moiety of curcumin not only acts as a metal chelator but also involves as a Michael acceptor in nucleophilic addition reactions .

準備方法

合成経路と反応条件: クルクミン-d6は、クルクミン分子に重水素原子を組み込むことで合成されます。合成には通常、重水素化試薬と溶媒が使用されます。 一般的な方法の1つは、水素-重水素交換反応であり、クルクミンを触媒の存在下で重水素化メタノール(CD3OD)で処理して、水素原子を重水素で置換します .

工業生産方法: クルクミン-d6の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高純度の重水素化試薬と制御された反応条件を使用し、重水素原子の完全な組み込みを保証します。 最終生成物は、クロマトグラフィー技術を使用して精製され、高純度と同位体濃縮が達成されます .

化学反応の分析

反応の種類: クルクミン-d6は、非重水素化クルクミンと同様の様々な化学反応を起こします。これらには以下が含まれます。

酸化: クルクミン-d6は酸化されてクルクミンエポキシドなどの酸化生成物を生成することができます。

還元: クルクミン-d6の還元により、テトラヒドロクルクミン-d6を生成することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや触媒的ハイドロジェネーションなどの還元剤が使用されます。

生成される主な生成物:

酸化: クルクミンエポキシド-d6、ヒドロキシクルクミン-d6。

還元: テトラヒドロクルクミン-d6。

置換: さまざまな置換クルクミン誘導体.

4. 科学研究の応用

クルクミン-d6は、科学研究において幅広い用途があります。

化学: クルクミンとその代謝物の正確な定量のための質量分析法における内部標準として使用されます。

生物学: 生物系におけるクルクミンの代謝経路とバイオアベイラビリティを追跡する研究に使用されます。

医学: がん、炎症、神経変性疾患における潜在的な治療効果について調査されています。

類似化合物との比較

クルクミン-d6は、その独自性を強調するために他の類似化合物と比較されます。

クルクミン: 非重水素化体、その治療特性について広く研究されていますが、バイオアベイラビリティに制限があります。

テトラヒドロクルクミン: クルクミンの還元体、安定性とバイオアベイラビリティが向上しています。

クルクミンアナログ(例:D6): がん細胞を標的にするための効力と選択性を向上させるために修飾された構造アナログ .

クルクミン-d6の独自性:

安定同位体標識: 重水素原子の組み込みにより、安定性が得られ、分析研究における正確な定量が可能になります。

トラッキングの強化: 生物系におけるクルクミンの代謝経路とバイオアベイラビリティの研究を促進します.

類似化合物のリスト:

- クルクミン

- テトラヒドロクルクミン

- クルクミンアナログ(例:D6)

クルクミン-d6は、クルクミンとその誘導体の薬物動態学と治療の可能性についての洞察を提供し、科学研究において貴重なツールであり続けます。

生物活性

Curcumin-d6, a deuterated analogue of curcumin, has gained attention in recent years due to its potential biological activities. This compound exhibits properties similar to those of curcumin, including anti-inflammatory, antioxidant, and anticancer effects. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is a derivative of curcumin, characterized by the incorporation of deuterium (D) at specific positions in its molecular structure. The chemical formula for this compound is , which retains the essential features of curcumin while potentially enhancing its stability and bioavailability. The structural modifications may influence its interaction with biological targets.

This compound exhibits various mechanisms of action that contribute to its biological activities:

- Antioxidant Activity : this compound demonstrates significant antioxidant properties by scavenging free radicals and enhancing the body's antioxidant defense systems. This is largely attributed to its phenolic structure, which allows for effective electron donation and radical neutralization .

- Anti-inflammatory Effects : Similar to curcumin, this compound inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α. Studies have shown that it modulates inflammatory pathways by downregulating key transcription factors like NF-κB and STAT proteins .

- Anticancer Properties : this compound has been shown to possess antiproliferative effects against various cancer cell lines, including melanoma. It induces apoptosis and inhibits cell proliferation through multiple pathways, including the modulation of cell cycle regulators and apoptotic markers .

In Vitro Studies

A series of in vitro studies have evaluated the biological activity of this compound across different cell lines:

Case Studies

- Melanoma Treatment : A study demonstrated that this compound significantly reduced cell viability in human melanoma cells by inducing apoptosis. The downregulation of anti-apoptotic proteins was noted as a critical mechanism .

- Inflammation Models : In models using lipopolysaccharide (LPS)-stimulated macrophages, this compound effectively inhibited the production of inflammatory mediators, showcasing its potential as an anti-inflammatory agent .

Pharmacokinetics and Bioavailability

Despite its promising biological activities, both curcumin and this compound face challenges related to bioavailability. This compound's deuterated nature may enhance stability against metabolic degradation, potentially improving its pharmacokinetic profile compared to non-deuterated curcumin. However, further studies are necessary to quantify these effects in vivo.

特性

IUPAC Name |

(1E,6E)-1,7-bis[4-hydroxy-3-(trideuteriomethoxy)phenyl]hepta-1,6-diene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h3-12,24-25H,13H2,1-2H3/b7-3+,8-4+/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLDPWHFBUODDF-BQWNYRPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(OC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OC([2H])([2H])[2H])O)([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80703461 | |

| Record name | (1E,6E)-1,7-Bis{4-hydroxy-3-[(~2~H_3_)methyloxy]phenyl}hepta-1,6-diene-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246833-26-0 | |

| Record name | (1E,6E)-1,7-Bis{4-hydroxy-3-[(~2~H_3_)methyloxy]phenyl}hepta-1,6-diene-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Curcumin-d6 compare to curcumin in terms of its anti-tumor activity against MM and NB cells?

A1: this compound demonstrates significantly stronger growth inhibition activity against both MM and NB cells compared to curcumin. In vitro studies revealed that D6 had an IC50 value of approximately 1-2µM, while curcumin exhibited an IC50 value of around 10-20µM []. This indicates that D6 is notably more potent in inhibiting the growth of these tumor cells. Moreover, D6 showed a more pronounced and rapid induction of apoptosis in MM and NB cells compared to curcumin, as evidenced by TUNEL assays, Annexin V staining, caspase activation, and PARP cleavage [].

Q2: What are the proposed mechanisms of action for this compound's anti-tumor effects in MM and NB?

A2: Similar to curcumin, D6 appears to induce apoptosis in tumor cells through both extrinsic and intrinsic pathways []. This is supported by observations of caspase activation (caspases 3, 7, 9), PARP cleavage, loss of mitochondrial membrane potential, and cytochrome c release []. Additionally, D6 inhibits NFkB nuclear translocation in neuroectodermal tumor cells, similar to curcumin, but at lower doses, suggesting a potential role in its anti-tumor activity [].

Q3: What in vivo evidence supports the anti-tumor activity of this compound?

A3: In vivo studies using subcutaneous MM and orthotopic NB xenograft models demonstrated that D6 significantly reduced tumor growth compared to both control groups and curcumin-treated groups []. This further strengthens the potential of D6 as a promising candidate for developing new adjuvant therapies against neuroectodermal tumors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。